molecular formula C11H10O4 B8021615 2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid

2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid

Cat. No.: B8021615
M. Wt: 206.19 g/mol
InChI Key: OGBQAOUURGRJJI-UHFFFAOYSA-N
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Description

2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid is a high-purity organic compound with the CAS registry number 28945-98-4 and a molecular formula of C11H10O4, yielding a molecular weight of 206.19 g/mol . This molecule is characterized by its unique structure that incorporates an indanone moiety (a ketone fused to a five-membered ring) linked via an ether oxygen to an acetic acid functional group . The presence of both the carboxylic acid and the ketone provides two distinct handles for chemical reactivity and transformation, making this compound a valuable and versatile building block in organic synthesis . Its potential applications are broad, spanning pharmaceutical and agrochemical research, where it can serve as a critical intermediate in the development of more complex active molecules . The compound is typically supplied with a purity of 95% or higher and is intended for research and development purposes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can purchase this compound in various quantities, with standard packaging options including 100 mg, 250 mg, and 1 g . For precise identification, key identifiers include the CAS Number 28945-98-4 and the SMILES representation O=C(O)COC1=CC2=C(C(CC2)=O)C=C1 .

Properties

IUPAC Name

2-[(1-oxo-2,3-dihydroinden-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10-4-1-7-5-8(2-3-9(7)10)15-6-11(13)14/h2-3,5H,1,4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQAOUURGRJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222474
Record name 2-[(2,3-Dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28945-98-4
Record name 2-[(2,3-Dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28945-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,3-Dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Hydrolysis

The most direct route involves hydrolysis of methyl 2-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetate using sodium hydroxide in methanol. This method, reported in a 2019 synthesis, proceeds at room temperature for 1 hour, yielding 87% of the target compound. The reaction mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, followed by protonation to form the carboxylic acid.

Reaction Conditions:

  • Substrate: Methyl ester (1.76 mmol)

  • Base: 2N NaOH (1.06 mL, 2.12 mmol)

  • Solvent: Methanol (10 mL)

  • Temperature: 20°C

  • Workup: Acidification with citric acid (pH 5), extraction with ethyl acetate

Key Advantages:

  • Short reaction time (1 hour)

  • High purity (confirmed via 1H^1H-NMR in DMSO-d6_6 )

Cyanohydrin Intermediate Pathway

Nitration and Cyanohydrin Formation

A patent (EP0275104B1) outlines a multi-step synthesis starting from 5-methoxy-1-indanone:

  • Nitration: Treatment with KNO3_3/H2_2SO4_4 at −5°C introduces a nitro group.

  • Cyanohydrin Formation: Reaction with trimethylsilylcyanide (TMSCN) in the presence of BF3_3·Et2_2O (70–120°C) yields 2,3-dihydro-5-methoxy-O-(trimethylsilyl)-1H-inden-1-one-cyanohydrin.

  • Acidic Hydrolysis: HCl in tetrahydrofuran (40°C to reflux) removes the trimethylsilyl group.

Stannous Chloride-Mediated Carboxylation

The cyanohydrin intermediate undergoes carboxylation using SnCl2_2 in concentrated HCl and glacial acetic acid (80–110°C). This step introduces the carboxylic acid functionality via reductive cleavage of the nitrile group.

Critical Parameters:

  • Catalyst: SnCl2_2 (2 equivalents)

  • Acid System: HCl:AcOH (1:1 v/v)

  • Yield: ~70% (isolated after extraction and recrystallization)

Alkylation-Oxidation Sequential Approach

Indene Alkylation

A 2024 study describes alkylation of 2,3-dihydro-1H-inden-5-ol with chloroacetic acid derivatives in methylethyl ketone. Potassium carbonate facilitates nucleophilic substitution at the phenolic oxygen.

Typical Protocol:

  • Alkylating Agent: Chloroacetic acid (1.2 equivalents)

  • Base: K2_2CO3_3 (2 equivalents)

  • Solvent: Methylethyl ketone (reflux, 6 hours)

  • Yield: 65–75%

Oxidation to Ketone

Post-alkylation, the indene moiety is oxidized to the 1-oxo derivative using Jones reagent (CrO3_3/H2_2SO4_4) in acetone. Monitoring via TLC ensures complete conversion without over-oxidation.

Oxidation Conditions:

  • Oxidizing Agent: CrO3_3 (0.5 equivalents)

  • Temperature: 0–5°C (to minimize side reactions)

  • Workup: Quenching with isopropanol, filtration through Celite

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Purity
SaponificationMethyl esterNaOH hydrolysis87%>95%
Cyanohydrin5-Methoxy-1-indanoneNitration, TMSCN, SnCl2_270%90%
Alkylation-Oxidation2,3-Dihydro-1H-inden-5-olAlkylation, Jones oxidation75%88%

Trade-offs:

  • Saponification: High yield but requires pre-formed ester.

  • Cyanohydrin Pathway: Versatile for analogs but involves toxic SnCl2_2.

  • Alkylation-Oxidation: Longer route but avoids nitro intermediates.

Optimization Strategies

Solvent Effects

  • Methanol vs. Ethanol: Methanol increases hydrolysis rates due to higher polarity.

  • Ether Solvents: Tetrahydrofuran improves cyanohydrin stability during hydrolysis.

Catalytic Enhancements

  • Microwave Assistance: Reduces reaction times by 40% in alkylation steps (e.g., 3 hours vs. 6 hours).

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) boosts alkylation yields to 82%.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (DMSO-d6_6 ): δ 2.60 (t, 2H, J=5.8 Hz), 3.07 (t, 2H, J=6.0 Hz), 3.70 (s, 2H), 7.30–7.57 (m, 3H), 12.42 (br s, 1H).

  • IR (KBr): 1705 cm1^{-1} (C=O stretch), 2500–3300 cm1^{-1} (broad, -COOH).

Chromatographic Purity

  • HPLC: >95% purity on C18 column (acetonitrile:water 60:40, 1 mL/min).

Challenges and Solutions

Byproduct Formation

  • Issue: Over-oxidation to dicarboxylic acids during Jones oxidation.

  • Solution: Strict temperature control (0–5°C) and stoichiometric CrO3_3.

Purification Difficulties

  • Issue: Co-elution of unreacted starting material in silica gel chromatography.

  • Solution: Gradient elution with hexane:ethyl acetate (4:1 to 1:1) .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes an indene moiety linked to an acetic acid group. Its molecular formula is C11H10O3C_{11}H_{10}O_3, and it has a molecular weight of approximately 190.19 g/mol. The compound exhibits a melting point range of 147–151 °C, indicating its solid-state stability at room temperature .

a. Antagonism of Ghrelin Receptors

One of the prominent applications of 2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid is in the development of ghrelin receptor antagonists. Ghrelin is a peptide hormone that stimulates appetite and plays a role in energy balance. Compounds derived from this structure have been investigated for their potential in treating obesity and related metabolic disorders by modulating ghrelin activity .

Case Study:
A study published in a patent document (WO2011114271A1) outlined derivatives of this compound that act as inverse agonists or antagonists of the ghrelin receptor, showing promise in reducing appetite and managing body weight in animal models . These findings suggest a pathway for developing new obesity treatments.

a. Inhibition of Pro-inflammatory Cytokines

Research has indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. This property makes them candidates for treating inflammatory diseases.

Data Table: Inhibitory Effects on Cytokines

CompoundCytokine Inhibition (%)Reference
Compound A70% IL-6 reduction
Compound B50% TNF-alpha reduction
2-[Indenyl] Acetic Acid65% IL-1β reduction

a. Induction of Apoptosis

Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Study:
A research article demonstrated that treatment with analogs of this compound led to significant apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations . This suggests potential for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological properties.

Synthesis Overview:
The synthetic pathway typically involves:

  • Formation of the indene backbone.
  • Introduction of the acetic acid moiety via esterification or acylation reactions.
  • Purification and characterization using NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indene Ring

Indacrinone
  • Structure : (±)-[(6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyl)oxy]acetic acid (CAS: 57296-63-6).
  • Molecular Formula : C₁₈H₁₄Cl₂O₄ (MW: 365.206 g/mol) .
  • Key Differences: Two chlorine atoms at the 6- and 7-positions enhance electronegativity and steric bulk. A phenyl group at the 2-position increases lipophilicity.
2-((2,3-Dihydro-1H-inden-5-yl)oxy)acetic Acid
  • Structure : Lacks the 1-oxo group present in the target compound (CAS: 1878-58-6).
  • Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol) .
  • Applications: Serves as a precursor in organic synthesis, with commercial availability noted .

Positional Isomers and Functional Group Variations

2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid
  • Structure : Ketone group at the 3-position (CAS: 25173-12-0).
  • Molecular Formula : C₁₁H₁₀O₃ (MW: 190.20 g/mol) .
  • Key Differences :
    • Altered ketone position may affect ring conformation and electronic properties.
    • Lower molecular weight due to fewer hydrogen atoms.
2-(2,4,6-Trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)acetic Acid
  • Structure : Methyl groups at 2-, 4-, and 6-positions (CAS: 52528-78-6).
  • Molecular Formula : C₁₄H₁₆O₃ (MW: 232.27 g/mol) .
Amide Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid
  • Structure : Chlorine at the 6-position and amide side chains.
  • Key Findings: Demonstrated anti-inflammatory activity exceeding indomethacin in rodent models . Compound 6y (ED₃₀: 6.45 mg/kg) showed residual activity but toxicity at 100 mg/kg .
(1-Oxo-2-Cyclopentyl-2-Methyl-6,7-Dichloro-5-Indanyloxy)acetic Acid
  • Key Differences :
    • Bulky cyclopentyl group and chlorine atoms enhance binding specificity, likely targeting enzymes or receptors .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity
2-[(1-Oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid 28945-98-4 Not specified ~190–200 (estimated) 1-oxo, 5-oxyacetic acid Research scaffold
Indacrinone 57296-63-6 C₁₈H₁₄Cl₂O₄ 365.206 6,7-Cl, 2-phenyl Diuretic (hypothesized)
2-((2,3-Dihydro-1H-inden-5-yl)oxy)acetic acid 1878-58-6 C₁₁H₁₂O₃ 192.21 No ketone Synthetic precursor
2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid 25173-12-0 C₁₁H₁₀O₃ 190.20 3-oxo Not specified
Amide derivatives (6-chloro analog) Not provided Varies ~250–300 6-Cl, amide side chain Anti-inflammatory agents

Biological Activity

2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid, also known by its CAS number 28945-98-4, is an organic compound characterized by the presence of an indanone moiety linked to an acetic acid group via an ether bond. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H10O3, with a molecular weight of 190.2 g/mol. It typically appears as a white solid and can be synthesized through the reaction of 1-oxo-2,3-dihydro-1H-indene-5-ol with chloroacetic acid under basic conditions .

The biological activity of this compound is primarily attributed to its structural features. The indanone moiety allows for interactions with specific molecular targets such as enzymes and receptors. The ether linkage enhances solubility and bioavailability, which may facilitate its transport within biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the indanone structure have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds have been reported to induce apoptosis and affect cell cycle progression at micromolar concentrations .

Table 1: Summary of Anticancer Activity

CompoundCell LineConcentration (µM)Effect on Cell ViabilityMechanism of Action
Indanone DerivativeMDA-MB-2311.0Morphological changesApoptosis induction
Indanone DerivativeHepG210.0Reduced viabilityCaspase activation

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2), indicating potential therapeutic applications in inflammatory diseases .

Table 2: Inhibitory Effects on Cytokine Production

CompoundCytokine TargetIC50 (µM)
2-(Indanone derivative)IL-63.0
2-(Indanone derivative)PGE20.5

Case Studies

A notable case study involved the synthesis and biological evaluation of several curcumin derivatives similar to this compound. These derivatives demonstrated significant inhibition of cell proliferation in various cancer models and were found to enhance apoptotic markers in treated cells .

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural features of 2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid?

  • Methodological Answer : Use FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxo group and carboxylic acid O–H vibrations). FT-Raman can complement IR by resolving skeletal vibrations of the indene ring. NMR spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern:
  • ¹H NMR : Look for deshielded protons adjacent to the oxo group (δ 2.5–3.5 ppm for dihydroindenyl CH₂) and the acetic acid moiety (δ 3.8–4.2 ppm for –OCH₂–).
  • ¹³C NMR : The carbonyl carbons (oxo and carboxylic acid) typically appear at δ 170–200 ppm.
    Theoretical calculations (e.g., DFT) can validate experimental spectra by simulating vibrational modes and chemical shifts .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :
  • Key Steps :

Intermediate Preparation : Synthesize 5-hydroxy-1-indanone via Friedel-Crafts acylation of indene, followed by selective oxidation.

Etherification : React 5-hydroxy-1-indanone with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

  • Optimization Tips :
  • Use TLC or HPLC to monitor reaction progress.
  • Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).
    Reference synthetic analogs (e.g., indanone derivatives) for reaction conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for this compound?

  • Methodological Answer :
  • DFT Calculations : Perform geometry optimization (B3LYP/6-311++G(d,p)) to predict vibrational frequencies, NMR chemical shifts, and electronic transitions. Compare with experimental FT-IR, Raman, and UV-Vis data to identify discrepancies.
  • Conformational Analysis : Use molecular dynamics (MD) simulations to assess stability of rotamers affecting spectral outcomes. For example, the orientation of the acetic acid side chain may influence hydrogen bonding patterns .
  • Case Study : In indanone derivatives, discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or intermolecular interactions—account for these using polarizable continuum models (PCM) .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :

pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).

Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

  • Mechanistic Insights :
  • Acidic/basic conditions may hydrolyze the ether linkage or decarboxylate the acetic acid moiety.
  • Cross-reference with safety data on analogous indanone derivatives (e.g., thermal decomposition products like CO or NOx ).

Q. How can researchers design experiments to investigate the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :

Derivatization : Modify the acetic acid side chain (e.g., esterification, amidation) or the indanone core (e.g., halogenation) to assess bioactivity changes.

In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding (e.g., GABA analogs) using fluorescence-based assays.

  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities toward target proteins (e.g., kinases or GPCRs). Validate with MD simulations to assess binding stability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Profiling :
  • Test solubility in solvents like water, DMSO, ethanol, and hexane using gravimetric or UV-Vis methods.
  • Note: The acetic acid group enhances polarity, but the hydrophobic indanone ring may reduce aqueous solubility.
  • Contradiction Resolution :
  • Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Perform X-ray crystallography to identify dominant polymorphs .
  • Compare with structurally similar compounds (e.g., 5-indanoxyacetic acid derivatives ).

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